Cas no 767-07-7 (2-(3-chloropropyl)oxolane)

2-(3-Chloropropyl)oxolane is a chlorinated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a 3-chloropropyl group. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of functionalized tetrahydrofuran derivatives. The presence of both an ether linkage and a reactive chloropropyl moiety allows for further modifications, such as nucleophilic substitutions or cyclizations, making it valuable in pharmaceutical and agrochemical research. Its stability under standard conditions ensures ease of handling, while its well-defined reactivity profile facilitates controlled transformations. The compound is typically utilized in specialized synthetic routes where precise functional group incorporation is required.
2-(3-chloropropyl)oxolane structure
2-(3-chloropropyl)oxolane structure
Product name:2-(3-chloropropyl)oxolane
CAS No:767-07-7
MF:C7H13OCl
MW:148.631
MDL:MFCD00094172
CID:3435169
PubChem ID:14631670

2-(3-chloropropyl)oxolane Chemical and Physical Properties

Names and Identifiers

    • FURAN, 2-(3-CHLOROPROPYL)TETRAHYDRO-
    • 2-(3-CHLOROPROPYL)OXOLANE
    • CS-0455661
    • 3-(Tetrahydro-2-furyl)-propylchlorid
    • 2-(3-chloropropyl)tetrahydrofuran
    • 767-07-7
    • AKOS011898136
    • DB-375680
    • SCHEMBL15545892
    • EN300-85862
    • LBPJPDHUCBKHFH-UHFFFAOYSA-N
    • 2-(3-chloropropyl)oxolane
    • MDL: MFCD00094172
    • Inchi: InChI=1S/C7H13ClO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2
    • InChI Key: LBPJPDHUCBKHFH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 148.0654927Da
  • Monoisotopic Mass: 148.0654927Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 75.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 9.2Ų

2-(3-chloropropyl)oxolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-85862-1.0g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
1.0g
$699.0 2025-03-21
Enamine
EN300-85862-5.0g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
5.0g
$2028.0 2025-03-21
Enamine
EN300-85862-10.0g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
10.0g
$3007.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526328-1g
2-(3-Chloropropyl)tetrahydrofuran
767-07-7 98%
1g
¥17381.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526328-50mg
2-(3-Chloropropyl)tetrahydrofuran
767-07-7 98%
50mg
¥13478.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526328-2.5g
2-(3-Chloropropyl)tetrahydrofuran
767-07-7 98%
2.5g
¥36640.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526328-500mg
2-(3-Chloropropyl)tetrahydrofuran
767-07-7 98%
500mg
¥16679.00 2024-07-28
Enamine
EN300-85862-0.25g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
0.25g
$642.0 2025-03-21
Enamine
EN300-85862-0.5g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
0.5g
$671.0 2025-03-21
Enamine
EN300-85862-0.05g
2-(3-chloropropyl)oxolane
767-07-7 95.0%
0.05g
$587.0 2025-03-21

Additional information on 2-(3-chloropropyl)oxolane

Introduction to 2-(3-chloropropyl)oxolane (CAS No. 767-07-7)

2-(3-chloropropyl)oxolane, with the chemical formula C₆H₁₁ClO, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in synthesis and medicinal chemistry. The presence of a 3-chloropropyl substituent in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in the development of various chemical entities.

The compound is identified by its CAS number, CAS No. 767-07-7, which serves as a unique identifier for chemical substances. This numbering system ensures that researchers and industry professionals can accurately reference and retrieve information about the compound. The oxolane ring, a five-membered heterocyclic structure containing one oxygen atom, is a common motif in pharmaceuticals due to its ability to stabilize molecular frameworks and facilitate interactions with biological targets.

In recent years, 2-(3-chloropropyl)oxolane has garnered attention in the development of novel therapeutic agents. Its structural features make it a suitable candidate for further functionalization, allowing chemists to explore its potential in drug design. For instance, the chlorine atom attached to the propyl group can be readily modified through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores.

One of the most compelling aspects of 2-(3-chloropropyl)oxolane is its role as a building block in synthetic chemistry. The oxolane ring can be easily incorporated into more complex molecules through various reaction pathways, including ring-opening polymerization and cross-coupling reactions. These transformations are particularly useful in creating polymers and copolymers with tailored properties for applications in materials science and biomedicine.

Recent studies have highlighted the potential of 2-(3-chloropropyl)oxolane in medicinal chemistry. Researchers have demonstrated its utility in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. The ability to modify the molecule at multiple positions allows for fine-tuning of its biological activity, making it a promising scaffold for drug discovery.

The reactivity of the 3-chloropropyl group also makes 2-(3-chloropropyl)oxolane a valuable intermediate in agrochemical research. By incorporating this moiety into larger molecules, scientists can develop novel pesticides and herbicides with improved efficacy and environmental safety. The oxolane ring's stability under various conditions further enhances its suitability for such applications.

In industrial settings, 2-(3-chloropropyl)oxolane is utilized in the production of specialty chemicals and fine intermediates. Its versatility in chemical transformations makes it an indispensable tool for synthetic chemists working on complex molecular architectures. The compound's ability to undergo multiple reactions while maintaining structural integrity ensures high yields and purity levels in industrial processes.

The safety profile of 2-(3-chloropropyl)oxolane is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.

Future research directions for 2-(3-chloropropyl)oxolane include exploring its potential in green chemistry initiatives. By developing more sustainable synthetic routes and reducing waste generation, scientists can enhance the ecological footprint of this compound. Additionally, investigating its role in drug delivery systems may open new avenues for therapeutic applications.

The integration of computational methods into the study of 2-(3-chloropropyl)oxolane has also shown promise. Molecular modeling techniques can provide insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches complement traditional experimental methods, offering a holistic view of the compound's behavior.

In conclusion, 2-(3-chloropropyl)oxolane (CAS No. 767-07-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel chemical entities. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, driving innovation across multiple disciplines.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd